
4-Amino-N-ethylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-ethylpyrimidine-5-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, particularly in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-ethylpyrimidine-5-carboxamide typically involves the reaction of ethylamine with a pyrimidine derivative. One common method includes the following steps:
Starting Material: The synthesis begins with a pyrimidine derivative, such as 4-chloropyrimidine-5-carboxamide.
Reaction with Ethylamine: The pyrimidine derivative is reacted with ethylamine under controlled conditions, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is carried out at elevated temperatures, usually between 80-120°C, for several hours to ensure complete conversion.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-ethylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-N-ethylpyrimidine-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N-ethylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-carboxamide-1-β-D-ribofuranosylimidazole: Known for its role in activating adenosine monophosphate-activated protein kinase (AMPK).
4-Amino-5-carbamoylimidazole: Used in the synthesis of various bioactive compounds.
Uniqueness
4-Amino-N-ethylpyrimidine-5-carboxamide is unique due to its specific structure, which allows it to interact with different molecular targets compared to other similar compounds. Its ethylamine group provides distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C7H10N4O |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
4-amino-N-ethylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C7H10N4O/c1-2-10-7(12)5-3-9-4-11-6(5)8/h3-4H,2H2,1H3,(H,10,12)(H2,8,9,11) |
InChI Key |
YBSMMACXJGPFMF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN=CN=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


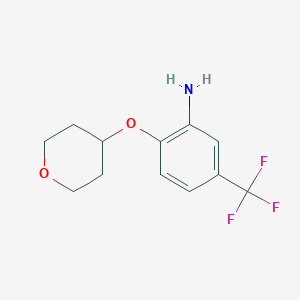
![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)


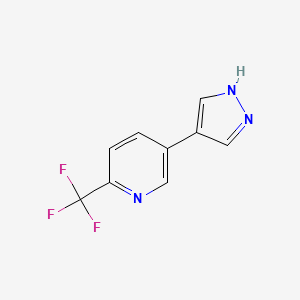

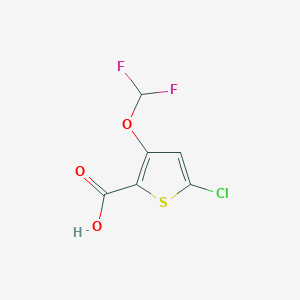

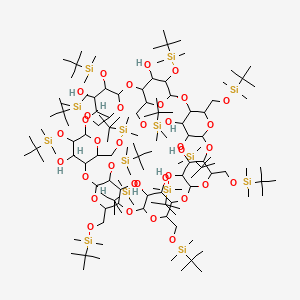
![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride](/img/structure/B12070752.png)
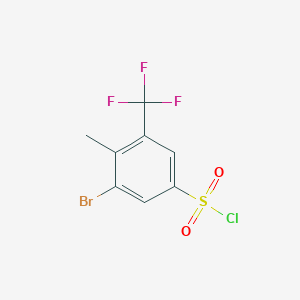

![9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B12070778.png)

